An In-depth Technical Guide to Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
An In-depth Technical Guide to Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline (2,3-dihydro-1H-indole) scaffold is a privileged heterocyclic motif frequently encountered in a myriad of natural products and pharmacologically active compounds. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and drug discovery. This guide focuses on a specific, yet highly versatile derivative: Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate . This compound serves as a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of both the indoline nitrogen and the ester functionality, as well as the potential for further aromatic substitution. Its structural similarity to endogenous molecules like indole-3-acetic acid suggests a rich potential for biological activity, making it a compound of significant interest for researchers in neuropharmacology, oncology, and inflammatory diseases.
This technical guide provides a comprehensive overview of the fundamental properties, a proposed synthetic route, and the potential applications of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, designed to empower researchers in their drug development endeavors.
Core Physicochemical Properties
A summary of the key physicochemical properties of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is presented below. These values are critical for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate | N/A |
| Synonyms | methyl 2-indolin-5-ylacetate | N/A |
| CAS Number | 188111-62-8 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [2] |
| Appearance | Predicted: Off-white to yellow solid or oil | General knowledge |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | General knowledge |
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway: Catalytic Hydrogenation
The synthesis can be envisioned as a two-step process starting from the commercially available 5-cyanoindole, or a one-step reduction from methyl 2-(1H-indol-5-yl)acetate. The latter is more direct if the starting material is accessible.
Experimental Protocol: Catalytic Hydrogenation of Methyl 2-(1H-indol-5-yl)acetate
This protocol is based on established procedures for the reduction of indole derivatives.
Materials:
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Methyl 2-(1H-indol-5-yl)acetate
-
Palladium on carbon (10 wt. %) or Platinum(IV) oxide (Adam's catalyst)
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Methanol or Ethanol
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Hydrogen gas source
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Parr hydrogenation apparatus or similar
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Filter agent (e.g., Celite®)
Procedure:
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Reaction Setup: In a high-pressure reaction vessel, dissolve Methyl 2-(1H-indol-5-yl)acetate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (typically 5-10 mol% of Palladium on carbon or a catalytic amount of Platinum(IV) oxide) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen gas (typically 50-100 psi, though this may require optimization).
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Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
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Catalyst: Palladium on carbon and Platinum(IV) oxide are highly effective and commonly used catalysts for the hydrogenation of the indole double bond to form an indoline. The choice between them may depend on the presence of other functional groups and desired reaction conditions.
-
Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.
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Pressure: The use of elevated hydrogen pressure increases the rate of the reaction.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the indoline core and the methyl acetate side chain.
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Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.1 ppm). The proton ortho to the NH group will likely be the most upfield.
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Indoline Protons: Two triplets corresponding to the methylene groups at C2 and C3 (δ ~2.9 and ~3.5 ppm, respectively).
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Methylene Bridge: A singlet for the CH₂ group of the acetate side chain (δ ~3.6 ppm).
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Methyl Ester: A singlet for the methyl group of the ester (δ ~3.65 ppm).
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NH Proton: A broad singlet for the amine proton (δ ~3.8 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework.
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Carbonyl Carbon: A signal in the downfield region (δ ~172 ppm).
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Aromatic Carbons: Signals in the range of δ 110-150 ppm.
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Indoline Carbons: Signals for the C2 and C3 methylene carbons (δ ~30 and ~48 ppm).
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Methylene Bridge Carbon: A signal around δ 40 ppm.
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Methyl Ester Carbon: A signal around δ 52 ppm.
Mass Spectrometry (Predicted)
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Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 191.
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Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Applications in Drug Development and Research
The indole and indoline skeletons are integral to numerous biologically active molecules.[3] This suggests that Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a promising starting point for the development of novel therapeutics.
Potential Therapeutic Areas:
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Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[4]
-
Antimicrobial Agents: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.[5]
-
Anti-inflammatory Drugs: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential in this area.[6]
-
Neuropharmacological Agents: Indole derivatives have been explored for their activity on various receptors and enzymes in the central nervous system.
Safety and Handling
Specific safety data for Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is not available. However, based on related indole and indoline compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a valuable and versatile building block in organic and medicinal chemistry. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its synthesis is readily achievable through established methods like the catalytic hydrogenation of its indole precursor. Its structural features make it an attractive starting point for the synthesis of novel compounds with a wide range of potential biological activities. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore its potential in the development of new therapeutic agents.
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-
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